GAK inhibitor 12r

Description

Overview of Cyclin G-Associated Kinase (GAK) as a Serine/Threonine Kinase

Cyclin G-Associated Kinase (GAK) is a ubiquitously expressed 160 kDa protein that functions as a serine/threonine kinase. pnas.orgmedchemexpress.com Encoded by the GAK gene in humans, it is a member of the numb-associated kinase (NAK) family. medchemexpress.comwikipedia.orgnih.gov GAK was initially named for its association with cyclin G and cyclin-dependent kinase 5 (CDK5) in immunoprecipitation experiments, although it is now understood that this association may not be constant. wikipedia.orgmedchemexpress.comuniprot.org

Structurally, GAK is a multi-domain protein. It possesses an N-terminal kinase domain, which is responsible for its enzymatic activity of phosphorylating serine and threonine residues on target proteins. wikipedia.orguniprot.org The C-terminal portion of GAK shares significant homology with auxilin, a protein primarily expressed in neurons. pnas.orgwikipedia.org This region contains a clathrin-binding domain, a PTEN-like domain, and a J-domain, which facilitates interaction with the molecular chaperone Hsc70 (Heat shock cognate 70). wikipedia.orgnih.gov This dual structure enables GAK to link its kinase activity with its role in protein trafficking and chaperone functions. While auxilin and GAK have similar functions in uncoating clathrin, GAK is found in non-neuronal cells, such as those in the liver and testes, and is often localized near the trans-Golgi network and at focal adhesions. wikipedia.orguniprot.org

Functional Roles of GAK in Cellular Processes

GAK plays a crucial part in several fundamental cellular activities, ranging from the transport of molecules within the cell to the regulation of cell division and protein quality control.

GAK is an essential regulator of clathrin-mediated membrane trafficking. nih.govbiologists.com Its best-characterized function is its role as a cofactor for the Hsc70-dependent uncoating of clathrin-coated vesicles. pnas.orgbiologists.com This process is vital for recycling clathrin and other adaptor proteins for subsequent rounds of vesicle formation. The J-domain of GAK is critical for this uncoating function. wikipedia.orgnih.gov

Beyond uncoating, GAK is involved in the entire lifecycle of clathrin-coated vesicles. The kinase domain of GAK can phosphorylate the μ-subunits of the adaptor protein complexes AP-1 and AP-2. pnas.orgmedchemexpress.comnih.gov This phosphorylation is believed to promote the recruitment of these adaptors to membranes, which is a key step in the formation of clathrin-coated pits. pnas.org Studies using siRNA to deplete GAK have shown a marked decrease in the internalization of molecules like transferrin and the epidermal growth factor (EGF), highlighting GAK's importance in receptor-mediated endocytosis. biologists.com Depletion of GAK not only inhibits endocytosis but also leads to a significant reduction in the assembly of clathrin and its adaptors on the plasma membrane and the trans-Golgi network (TGN). biologists.com This indicates that GAK, in conjunction with Hsc70, is necessary for both the assembly and disassembly phases of clathrin-mediated transport. biologists.com

By controlling the trafficking of membrane receptors, GAK directly influences cellular signaling pathways. Research has shown that GAK plays a pivotal role in regulating the signaling of the epidermal growth factor receptor (EGFR). pnas.orgmedchemexpress.com When GAK expression is reduced, EGFRs become trapped in endosomes that contain clathrin, which impairs proper receptor trafficking and alters downstream signaling. pnas.org This suggests GAK's role extends beyond the initial uncoating of vesicles at the cell surface and into the regulation of endosomal function. pnas.org

Furthermore, GAK's influence extends to other receptors and transporters. It is involved in the trafficking of the mannose 6-phosphate receptor and has been shown to phosphorylate the α3-subunit of the Na+/K+-ATPase, a critical ion pump, thereby regulating its function and trafficking. biologists.comnih.gov

In addition to its cytoplasmic roles, GAK has important functions within the nucleus, particularly in regulating cell division. nih.govmedchemexpress.com Research has identified GAK as a novel mitotic kinase that is essential for proper progression through mitosis. biologists.comnih.govbiorxiv.org It is required for the maturation of centrosomes, the primary microtubule-organizing centers in animal cells, and for the correct alignment of chromosomes at the metaphase plate, a process known as chromosome congression. biologists.com

Depletion or inhibition of GAK leads to a cell cycle arrest in the G2/M phase. nih.govashpublications.org This arrest is triggered by the spindle-assembly checkpoint, a cellular surveillance mechanism that detects errors in chromosome attachment to the mitotic spindle. biologists.comashpublications.org Cells lacking functional GAK exhibit significant defects, including distorted mitotic spindles and misaligned chromosomes, which prevent the successful completion of mitosis. biologists.comnih.govashpublications.org GAK appears to cooperate with clathrin, which also localizes to the mitotic spindle, to ensure the formation of a functional spindle apparatus. biologists.combiorxiv.org The expression of GAK itself oscillates during the cell cycle, with levels peaking during the G1 phase. uniprot.org

GAK plays a regulatory role in the autophagy-lysosome system, a critical pathway for degrading and recycling cellular components to maintain homeostasis. nih.govspandidos-publications.com Autophagy involves the formation of double-membraned vesicles called autophagosomes, which engulf cellular cargo and then fuse with lysosomes to form autolysosomes, where the contents are degraded.

Studies have shown that the targeted disruption of GAK stagnates this process. nih.gov GAK knockout or inhibition impairs both the fusion of autophagosomes with lysosomes and the subsequent reformation of functional lysosomes from autolysosomes. nih.gov This disruption leads to the accumulation of enlarged and dysfunctional autolysosomes, ultimately hindering the cell's ability to clear aggregated proteins and damaged organelles. nih.gov This suggests GAK is a key factor in controlling lysosomal dynamics, which is crucial for maintaining autophagic flux. nih.gov

GAK as a Critical Host Factor and Emerging Therapeutic Target in Disease Contexts

The essential cellular functions of GAK have made it a focal point for therapeutic research in multiple diseases, including viral infections and cancer. Because many viruses hijack the host cell's trafficking machinery for their own lifecycle, GAK has been identified as a critical host factor for a variety of pathogens. researchgate.netresearchgate.netnews-medical.net It is required for the entry, assembly, or release of several RNA viruses, such as Hepatitis C virus (HCV), Dengue virus (DENV), Ebola virus (EBOV), and Chikungunya virus (CHIKV). researchgate.netnih.govnih.gov This has positioned GAK as a promising target for the development of broad-spectrum antiviral agents that would be less susceptible to viral mutations than drugs targeting viral proteins directly. researchgate.net

In the context of cancer, GAK has emerged as a therapeutic target, particularly in hematologic malignancies like diffuse large B-cell lymphoma (DLBCL). nih.govbiorxiv.org In these cancer cells, inhibition of GAK's kinase activity leads to severe mitotic defects and cell death, while non-malignant cells are less affected. nih.govashpublications.org GAK dependency in DLBCL has been linked to the loss of the retinoblastoma (RB) tumor suppressor, a common driver of cancer. nih.govashpublications.org GAK expression has also been noted to increase during the progression of prostate cancer. medchemexpress.com

Furthermore, genetic studies have linked a polymorphism in the GAK gene to an increased risk for Parkinson's disease, suggesting its potential role in neurodegeneration. spandidos-publications.commichaeljfox.org

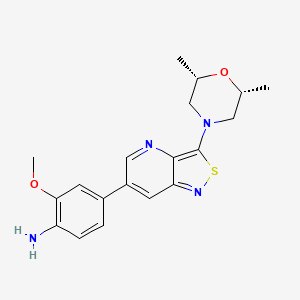

The development of specific inhibitors targeting GAK is an active area of research. One such compound, GAK inhibitor 12r , is an isothiazolo[4,3-b]pyridine derivative that has demonstrated potent GAK affinity. nih.gov Research findings have highlighted its potential as a therapeutic agent.

Interactive Table: Research Findings for this compound

| Property | Finding | Source |

|---|---|---|

| Compound Class | Isothiazolo[4,3-b]pyridine | nih.gov |

| GAK Affinity (Kd) | 89 nM (for the cis diastereoisomer) | nih.gov |

| Mechanism | Acts as a type I ATP-competitive kinase inhibitor. | nih.govnih.gov |

| Functional Effect | Reduces phosphorylation of the AP2M1 subunit, confirming functional GAK inhibition. | nih.gov |

| Antiviral Activity | Suppresses Ebola virus (EBOV) and Chikungunya virus (CHIKV) infections in cell-based assays. | nih.gov |

| Therapeutic Potential | Serves as a chemical probe to study GAK function and a lead compound for developing antivirals. | nih.govnih.gov |

These findings underscore the potential of targeting GAK for various therapeutic interventions, and compounds like this compound represent important tools in advancing this research. nih.govnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C19H22N4O2S |

|---|---|

Molecular Weight |

370.5 g/mol |

IUPAC Name |

4-[3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-[1,2]thiazolo[4,3-b]pyridin-6-yl]-2-methoxyaniline |

InChI |

InChI=1S/C19H22N4O2S/c1-11-9-23(10-12(2)25-11)19-18-16(22-26-19)6-14(8-21-18)13-4-5-15(20)17(7-13)24-3/h4-8,11-12H,9-10,20H2,1-3H3/t11-,12+ |

InChI Key |

VOFMQYIALBSDFI-TXEJJXNPSA-N |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C3C(=NS2)C=C(C=N3)C4=CC(=C(C=C4)N)OC |

Origin of Product |

United States |

Gak Inhibitor 12r: Discovery and Target Characterization

Identification of GAK Inhibitor 12r as a Potent and Selective Inhibitor of GAK

This compound was developed through the chemical optimization of an isothiazolo[4,3-b]pyridine-based scaffold. nih.gov This effort aimed to improve upon the properties of earlier compounds in the series. Specifically, this compound is the cis-diastereoisomer of a 2,6-dimethyl-substituted morpholine (B109124) derivative. nih.gov Its counterpart, the trans-diastereoisomer (compound 12s), also demonstrated potent affinity for GAK. nih.gov The synthesis and subsequent evaluation of these analogs identified compound 12r as a molecule that maintains potent activity against GAK while demonstrating high selectivity, marking it as a lead compound for further characterization. nih.gov

Kinase Selectivity Profiling of this compound

A crucial step in characterizing any kinase inhibitor is to understand its interaction profile across the entire human kinome. This ensures that its biological effects can be confidently attributed to the inhibition of its intended target.

Biochemical assays were employed to determine the direct binding affinity of this compound for its primary target, GAK. These assessments revealed that the compound binds to GAK with a potent affinity in the nanomolar range. nih.gov

To assess its selectivity, this compound was screened against a broad panel of human kinases. Such large-scale kinase profiling is essential for identifying potential off-target interactions that could produce confounding biological effects. nih.govpromega.com In a binding assay that measures interaction in the absence of ATP, this compound was shown to have a favorable selectivity profile. nih.gov

Further analysis of key off-targets revealed a significant difference in binding affinity compared to GAK. For instance, the binding affinity for KIT was determined to be 1.3 µM (1300 nM), which is substantially weaker than its affinity for GAK (89 nM). nih.gov This suggests that KIT is unlikely to be a significant molecular target of the compound at concentrations where it effectively inhibits GAK. nih.gov

Structural Basis of GAK Inhibition by this compound

Understanding how an inhibitor binds to its target kinase is fundamental to explaining its mechanism of action and guiding further drug design. While a specific co-crystal structure of this compound bound to GAK has not been explicitly reported, its binding mode can be reliably inferred from structurally similar compounds within the same chemical class. nih.gov

X-ray crystallography studies of related isothiazolopyridine compounds have revealed that they act as classical type I kinase inhibitors. nih.govnih.gov This means they bind directly to the ATP-binding site of the GAK kinase domain. nih.govnih.gov Given the close structural similarity of this compound to these co-crystallized compounds, it is predicted to adopt a similar binding mode, competitively inhibiting the binding of ATP and thereby blocking the kinase's catalytic activity. nih.gov

Compound and Protein List

Molecular and Cellular Mechanisms of Gak Inhibition by Gak Inhibitor 12r

Modulation of Clathrin Adaptor Protein 2 (AP-2) Phosphorylation by GAK Inhibitor 12r

The clathrin adaptor protein 2 (AP-2) complex is a cornerstone of clathrin-mediated endocytosis at the plasma membrane. GAK's regulatory role is largely executed through its ability to phosphorylate a key subunit of this complex. nih.govmedchemexpress.com By inhibiting the catalytic function of GAK, this compound directly prevents this phosphorylation event, setting off a cascade of consequences for vesicle formation and cargo internalization. nih.gov

Impact on AP2M1 Subunit Phosphorylation

The primary molecular target of GAK within the AP-2 complex is the μ2 subunit, also known as AP2M1. nih.govlife-science-alliance.org GAK specifically phosphorylates a threonine residue at position 156 (T156) on the AP2M1 subunit. nih.gov This phosphorylation is a critical switch that modulates the function of the AP-2 complex. Research on selective GAK inhibitors, such as the isothiazolo[5,4-b]pyridine series of compounds including 12g and 12i, demonstrates that these molecules effectively block the kinase activity of GAK. nih.govnih.gov This direct inhibition results in a dose-dependent reduction in the phosphorylation of AP2M1. nih.gov Therefore, this compound is understood to function by preventing the phosphorylation of AP2M1 at the T156 site, thereby holding the AP-2 complex in a less active state. nih.govnih.gov

| Inhibitor Class | Target Kinase | Specific Substrate/Site | Molecular Outcome |

|---|---|---|---|

| Selective GAK Inhibitors (e.g., this compound) | GAK | AP2M1 (μ2 subunit of AP-2) at Threonine-156 | Decreased phosphorylation |

Consequences for Cellular Cargo Binding and Vesicle Dynamics

The phosphorylation of AP2M1 by GAK is not a trivial modification; it serves to enhance the binding of the AP-2 complex to tyrosine-based sorting signals within the cytoplasmic domains of transmembrane cargo proteins. nih.gov This increased affinity is crucial for the efficient recruitment of cargo into nascent clathrin-coated pits. nih.gov

By preventing AP2M1 phosphorylation, this compound disrupts this critical step. The direct consequences include:

Impaired Cargo Recruitment: The inability of AP-2 to efficiently bind its cargo leads to a failure in concentrating specific receptors and other transmembrane proteins for internalization. nih.gov

Disrupted Vesicle Assembly: The proper assembly of clathrin-coated vesicles is contingent on the successful engagement of adaptor proteins with their cargo. Inhibition of this process hinders the formation of stable vesicles. nih.gov

Beyond vesicle formation, GAK also functions with the chaperone Hsc70 to uncoat clathrin from vesicles after they have budded from the membrane, a process essential for recycling clathrin for subsequent rounds of endocytosis. wikipedia.orglife-science-alliance.org Inhibition of GAK's kinase activity may also impact the broader coordination of the vesicle cycle.

Effects of this compound on Intracellular Trafficking Pathways

GAK's influence extends beyond the plasma membrane to other critical sorting stations within the cell. As a central regulator of clathrin-mediated transport, its inhibition by compounds like this compound has widespread effects on major intracellular trafficking routes. nih.govresearchgate.net

| Cellular Process | Key Proteins Involved | Effect of GAK Inhibition |

|---|---|---|

| Clathrin-Mediated Endocytosis | GAK, AP-2 (AP2M1), Clathrin, Cargo Receptors (e.g., EGFR) | Inhibited cargo binding, reduced vesicle formation, decreased internalization of receptors. |

| Trans-Golgi Network (TGN) Sorting | GAK, AP-1, Clathrin, Mannose-6-Phosphate Receptors | Altered localization of TGN-resident proteins, disrupted sorting of lysosomal enzymes. |

Regulation of Endocytic Events

GAK is fundamental to the initiation of clathrin-mediated endocytosis. It facilitates the recruitment of both clathrin and the AP-2 adaptor complex to the plasma membrane. nih.gov Inhibition with selective inhibitors like this compound directly interferes with this endocytic pathway. nih.gov Studies involving the depletion of GAK have shown a marked reduction in the endocytosis of critical receptors, such as the transferrin receptor and the epidermal growth factor receptor (EGFR). nih.govresearchgate.net This demonstrates that the kinase activity of GAK is essential for the uptake of a range of cellular cargo from the extracellular environment.

Influence on Trans-Golgi Network Sorting Mechanisms

The role of GAK is not confined to the endocytic pathway originating at the cell surface. It is also a key player in sorting events at the trans-Golgi network (TGN), a major hub for directing newly synthesized proteins to their correct destinations. wikipedia.orgmedchemexpress.com At the TGN, clathrin-coated vesicles are formed with the help of the adaptor protein 1 (AP-1) complex. researchgate.net GAK is known to phosphorylate the μ1 subunit of AP-1, a mechanism analogous to its action on AP-2 at the plasma membrane. life-science-alliance.org This phosphorylation is crucial for the proper sorting of proteins, such as mannose-6-phosphate receptors carrying lysosomal enzymes, into vesicles destined for the endosomal system. researchgate.net By inhibiting GAK, this compound likely disrupts these TGN-based sorting mechanisms, potentially leading to the mislocalization of proteins and dysfunction of organelles like lysosomes. researchgate.net

This compound and Specific Cellular Signaling Pathway Intersections

By virtue of its central role in protein trafficking, the inhibition of GAK by this compound can have significant downstream effects on various cellular signaling pathways. The trafficking of signaling receptors is intimately linked to the propagation, attenuation, and nature of the signals they transduce.

One of the most direct intersections is with the Epidermal Growth Factor Receptor (EGFR) signaling pathway . GAK is known to regulate the trafficking and signaling of the EGFR. pnas.org Down-regulation of GAK has been shown to dramatically increase the levels of EGFR expression and kinase activity, leading to heightened activation of downstream pathways such as Akt and ERK5. pnas.org This suggests that by inhibiting GAK, this compound could alter the cellular response to growth factors.

Recent research has also uncovered a critical role for GAK in cell cycle progression , distinct from its trafficking functions. biorxiv.orgnih.gov GAK is required for the maintenance of centrosome integrity and proper chromosome alignment during mitosis. nih.govnih.gov Inhibition of GAK's kinase activity with selective chemical probes has been shown to cause a G2/M-phase cell cycle arrest, characterized by significant spindle distortion and chromosome misalignment. biorxiv.orgnih.gov This indicates that this compound may intersect with and disrupt the molecular machinery that governs cell division. However, in some specific cell contexts, such as diffuse large B-cell lymphoma, GAK inhibition did not appear to affect B-cell receptor (BCR)-activated signaling through AKT and ERK. biorxiv.org This highlights that the impact of GAK inhibition on signaling pathways can be context-dependent.

Antiviral Research Applications of Gak Inhibitor 12r

Broad-Spectrum Antiviral Activity in Preclinical Models

GAK inhibitor 12r has been identified as a lead compound due to its high affinity for GAK, notable antiviral efficacy, and relatively low cytotoxicity in preclinical assessments. nih.gov Research indicates that by targeting a host factor, this inhibitor possesses broad-spectrum activity against multiple, unrelated RNA viruses. nih.govjci.org This approach is advantageous as it presents a higher barrier to the development of viral resistance compared to drugs that target viral proteins directly. jci.orgkuleuven.be

This compound has demonstrated potent dose-dependent inhibition of Dengue virus (DENV) infection in various cell models, including human primary monocyte-derived dendritic cells (MDDCs), which are a relevant ex-vivo model for DENV infection. nih.gov Studies using a luciferase reporter DENV showed that compound 12r suppresses DENV infection more effectively than earlier compounds from the same class. nih.gov GAK is understood to be a cellular regulator of clathrin-associated host adaptor proteins, which are involved in the intracellular trafficking of DENV during the early and late stages of its lifecycle. nih.govnih.gov The inhibitory action of 12r disrupts these processes, thereby impeding viral propagation. nih.gov

Table 1: In Vitro Anti-DENV Activity of this compound

| Cell Line | Virus Type | Assay Method | Key Finding | Reference |

|---|---|---|---|---|

| T-REx 293 | Luciferase Reporter DENV | Luciferase Assay | Compound 12r showed a dose-dependent inhibition of DENV infection. | nih.gov |

The broad-spectrum potential of this compound extends to other significant viral pathogens like Ebola virus (EBOV) and Chikungunya virus (CHIKV). nih.gov In preclinical studies, this compound exhibited a dose-dependent inhibition of EBOV infection in Vero cells. nih.gov Similarly, when Vero cells were pre-treated with the inhibitor, it resulted in a dose-dependent decrease in CHIKV infection, as measured by plaque assays. nih.gov This activity against structurally diverse viruses highlights the potential of a GAK-targeted approach for combating emerging viral diseases. nih.govdtic.mil

Table 2: Antiviral Activity of this compound against EBOV and CHIKV

| Virus | Cell Line | EC₅₀ | CC₅₀ | Key Finding | Reference |

|---|---|---|---|---|---|

| EBOV | Vero | ~2 µM | >10 µM | Dose-dependent inhibition of EBOV infection. | nih.gov |

| CHIKV | Vero | Not Specified | Not Specified | Dose-dependent decrease in CHIKV infection following pre-treatment. | nih.gov |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that kills 50% of cells.

GAK has been established as an essential host factor for the Hepatitis C Virus (HCV) lifecycle, playing a role in both viral entry and assembly. nih.govnih.gov GAK inhibitors, belonging to the same chemical class as 12r, have been shown to interfere with two distinct steps of the HCV life cycle. nih.gov They disrupt the clathrin/AP-2-mediated endocytosis required for HCV entry and interfere with the binding of the HCV core protein to the adaptor protein complex 2 (AP-2), which is a critical step in viral assembly. nih.govnih.gov By inhibiting GAK, these compounds effectively modulate the HCV life cycle, preventing the production of new infectious virions. nih.govnih.gov

The HCV lifecycle begins with the attachment of the virus to host cell receptors, followed by entry via clathrin-mediated endocytosis. nih.govresearchgate.net Once inside, the viral RNA is released and translated into a polyprotein, which is then processed. nih.gov RNA replication occurs within a specialized membranous web, and finally, new virus particles are assembled and released from the cell. researchgate.netplos.org GAK's role in regulating clathrin-associated proteins makes it crucial for the early endocytosis and late assembly stages. nih.govnih.gov

GAK as a Critical Host Factor in Viral Pathogenesis

Viral pathogenesis, the process by which a viral infection leads to disease, is a complex interplay between the virus and the host. wikipedia.orgnih.govinternationalscholarsjournals.com Viruses are obligate intracellular parasites, meaning they rely on the host cell's machinery for nearly every step of their replication cycle. frontiersin.orgnih.gov Cellular proteins that are essential for viral replication are known as host proviral factors. frontiersin.org Targeting these host factors is a key strategy for developing broad-spectrum antivirals. jci.orgnih.gov

GAK, along with Adaptor-Associated Kinase 1 (AAK1), regulates the function of adaptor proteins AP-1 and AP-2, which are key components of the clathrin-mediated trafficking pathways. jci.orgnih.gov These pathways are responsible for moving cargo within the cell, and many viruses hijack this machinery for their own purposes, including entry, assembly, and egress. jci.orgresearchgate.net Research has shown that multiple unrelated RNA viruses, including DENV, EBOV, and HCV, exploit GAK during their life cycles, establishing it as a critical host factor in their pathogenesis. jci.orgresearchgate.net GAK's central role in regulating intracellular trafficking makes it a "master regulator" of infection for numerous viruses. nih.govresearchgate.net

Validation of GAK Inhibition as an Antiviral Mechanism in Viral Infection Models

Multiple lines of evidence have validated that the inhibition of GAK is a primary mechanism behind the antiviral effects of compounds like 12r. nih.govjci.org In gain-of-function assays, cells were engineered to overexpress GAK. nih.gov When these cells were infected with a DENV reporter virus and treated with this compound, the overexpression of GAK partially or completely reversed the antiviral effect of the compound. nih.gov This result directly demonstrates that GAK is a key mediator of the inhibitor's anti-DENV activity. nih.gov

Further validation comes from studies with other selective GAK inhibitors and broader-spectrum kinase inhibitors like sunitinib (B231) and erlotinib, which also inhibit GAK. jci.orgdtic.mil The antiviral activity of these compounds correlates with the disruption of viral life cycle stages dependent on clathrin-mediated trafficking, such as entry and infectious virus production. jci.orgdtic.mil The ability of more selective GAK inhibitors to produce similar antiviral effects further confirms that GAK is a relevant and validated antiviral target. dtic.mil

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| GAK inhibitor 12g |

| GAK inhibitor 12i |

| Sunitinib |

Oncological Research Applications of Gak Inhibitor 12r

Anti-Proliferative Effects in Cancer Cell Lines

The inhibition of GAK by selective compounds has been identified as a promising strategy to kill cancer cells while sparing non-malignant blood cells. nih.gov This tumor-selective action underscores the therapeutic potential of targeting GAK in oncology. nih.gov

Investigations in Diffuse Large B-Cell Lymphoma (DLBCL)

Diffuse Large B-Cell Lymphoma (DLBCL) is an aggressive form of non-Hodgkin lymphoma. nih.gov Phenotypic screening of kinase inhibitors against DLBCL cell lines has pinpointed Cyclin G-associated kinase (GAK) as a readily druggable and tumor-selective target. nih.gov The inhibition of GAK has been shown to be lethal to DLBCL cell lines, highlighting its potential as a therapeutic target for this malignancy. nih.gov In contrast, non-malignant blood cells are largely unaffected by GAK inhibition, suggesting a favorable selectivity profile. nih.gov

G2/M Phase Cell Cycle Perturbations Induced by GAK Inhibition

A key mechanism through which GAK inhibition exerts its anti-proliferative effects is the disruption of the cell cycle. Investigations into the cellular function of GAK have revealed that its inhibition leads to a complete arrest of the cell cycle in the G2/M phase. nih.gov This arrest prevents cancer cells from proceeding through mitosis, a critical step for their proliferation. nih.gov The induction of G2/M phase arrest is a common mechanism for various anti-cancer agents, as it can trigger apoptosis or cellular senescence in cancer cells. frontiersin.org Studies on other kinase inhibitors have also demonstrated that arresting cancer cells in the G2/M phase is an effective anti-cancer strategy. cancernetwork.comnih.gov

Impact on Mitotic Spindle Integrity and Chromosomal Stability

The G2/M arrest induced by GAK inhibition is a direct consequence of its critical role in mitosis. nih.gov GAK is essential for the maintenance of proper centrosome maturation and mitotic chromosome congression. nih.gov Inhibition of GAK leads to significant disruptions in the mitotic machinery. nih.gov Specifically, immunofluorescent confocal microscopy has revealed pronounced distortion of mitotic spindles and widespread chromosomal damage in DLBCL cells treated with a selective GAK inhibitor. nih.gov This disruption of mitotic progression is a key contributor to the anti-proliferative effects observed. nih.gov Research has shown that GAK cooperates with clathrin heavy chain (CHC) to regulate the formation of a functional spindle, and its knockdown can lead to the formation of multi-aster spindles due to the abnormal fragmentation of pericentriolar material. nih.gov The resulting chromosome misalignment and damage activate the spindle-assembly checkpoint, leading to the observed metaphase arrest. nih.govresearchgate.net

Efficacy of GAK Inhibition in Preclinical Cancer Models (e.g., DLBCL Xenografts)

The promising in vitro results of GAK inhibition have been translated into significant efficacy in preclinical in vivo models. In studies involving NSG mice bearing DLBCL xenografts, targeted inhibition of GAK resulted in a dramatic reduction in tumor burden. nih.gov This demonstrates that the anti-proliferative effects observed in cell lines are potent enough to control tumor growth in a living organism. nih.gov The success in these preclinical models provides a strong rationale for the further development of GAK inhibitors as a therapeutic option for DLBCL. nih.gov

Table 1: Efficacy of GAK Inhibition in DLBCL Xenograft Model

| Model System | Treatment | Key Finding | Citation |

| DLBCL Xenograft-bearing NSG Mice | Targeted GAK Inhibition | Dramatic reduction in tumor burden | nih.gov |

Correlation with Cancer Biomarkers and Genetic Dependencies

The effectiveness of GAK inhibition has been linked to specific molecular characteristics of cancer cells, suggesting a personalized medicine approach. Analysis of RNA-seq data from clinical DLBCL samples has shown a strong association between increased GAK expression and retinoblastoma 1 (RB1) deficiency. nih.gov This suggests that cancer cells with a loss of RB function, a common driver in DLBCL, are particularly dependent on GAK for proper mitotic progression. nih.gov In RB-deficient DLBCL cells, treatment with a selective GAK inhibitor led to complete G2/M arrest, pronounced spindle distortion, and extensive chromosomal damage. nih.gov This correlation with RB1 deficiency provides a potential biomarker to identify patients who are most likely to respond to GAK inhibitor therapy. nih.gov

Table 2: Genetic Dependencies and Biomarkers for GAK Inhibition

| Cancer Type | Biomarker/Genetic Dependency | Effect of GAK Inhibition in Biomarker-Positive Cells | Citation |

| Diffuse Large B-Cell Lymphoma (DLBCL) | RB1 Deficiency | Complete G2/M arrest, pronounced mitotic spindle distortion, widespread chromosomal damage | nih.gov |

Gak Inhibition in Neurobiology Research

Endogenous Role of GAK in Neuronal Development and Function

GAK is understood to be a crucial regulator of fundamental cellular trafficking events, a process vital for the intricate development and function of neurons. It is a 160 kDa protein composed of an N-terminal kinase domain, a PTEN-like domain, a clathrin-binding domain, and a C-terminal J domain. springermedicine.com While GAK is ubiquitously expressed throughout the body, its role in the nervous system is underscored by the severe consequences of its absence.

Studies involving neuron-specific GAK knockouts in animal models have revealed profound defects in the proliferation of neural progenitor cells within the hippocampus. springermedicine.com This disruption leads to a reduction in the neuronal population and observable changes in brain morphology, with affected animals surviving only a few days after birth. springermedicine.com Such findings highlight the indispensable role of GAK in the foundational stages of brain development. The kinase activity of GAK is also essential for viability, as mice expressing a kinase-dead version of GAK exhibit neonatal lethality due to respiratory dysfunction.

At a molecular level, GAK's function is closely tied to its interaction with clathrin, a protein essential for forming vesicles that transport molecules within cells. GAK is thought to facilitate the uncoating of these clathrin-coated vesicles, a critical step in intracellular trafficking. springermedicine.com This process is fundamental for the proper localization of proteins and receptors on the neuronal surface, which is essential for neuronal signaling and connectivity. Furthermore, GAK has been shown to phosphorylate the μ-subunits of the adaptor proteins AP-1 and AP-2, which are key components in the sorting of cargo into clathrin-coated vesicles.

Investigating the Impact of GAK Inhibitor 12r on Neurite Outgrowth and Synaptogenesis in Cultured Neurons

While the specific compound "this compound," an isothiazolo[4,3-b]pyridine derivative, has been identified as a potent and selective inhibitor of GAK, the scientific literature available up to the current date has primarily focused on its antiviral properties. There is a notable absence of published research specifically investigating the effects of this compound on neurite outgrowth and synaptogenesis in cultured neurons.

However, studies on other selective GAK inhibitors, such as SGC-GAK-1, provide valuable insights into the potential consequences of GAK inhibition on neuronal development. Research using SGC-GAK-1 in cultured mouse hippocampal neurons has demonstrated that inhibiting GAK's kinase activity leads to a significant reduction in neurite length and a decrease in the number of synapses. springermedicine.comnih.gov This suggests that the enzymatic function of GAK is physiologically necessary for the normal development of neuronal processes and the formation of synaptic connections. springermedicine.comnih.gov

To illustrate the type of data generated in such studies, the following tables are based on the findings for the inhibitor SGC-GAK-1 and are provided as a representative example of how the effects of a GAK inhibitor on neuronal morphology are typically quantified.

Table 1: Representative Data on the Effect of a GAK Inhibitor (SGC-GAK-1) on Neurite Outgrowth in Cultured Neurons

| Treatment Group | Concentration (µM) | Average Total Neurite Length per Neuron (µm) | Percentage of Control |

| Control (DMSO) | - | 1500 | 100% |

| SGC-GAK-1 | 1.25 | 1450 | 96.7% |

| SGC-GAK-1 | 2.5 | 1300 | 86.7% |

| SGC-GAK-1 | 5 | 1100 | 73.3% |

| SGC-GAK-1 | 10 | 900 | 60.0% |

| SGC-GAK-1 | 20 | 750 | 50.0% |

| SGC-GAK-1 | 40 | 600 | 40.0% |

| *Statistically significant reduction compared to control. Data is illustrative and based on published findings for SGC-GAK-1. nih.gov |

Table 2: Representative Data on the Effect of a GAK Inhibitor (SGC-GAK-1) on Synapse Number in Cultured Neurons

| Treatment Group | Concentration (µM) | Average Number of Synapses per Neuron | Percentage of Control |

| Control (DMSO) | - | 80 | 100% |

| SGC-GAK-1 | 5 | 65 | 81.3% |

| SGC-GAK-1 | 10 | 50 | 62.5% |

| SGC-GAK-1 | 20 | 40 | 50.0% |

| SGC-GAK-1 | 40 | 30 | 37.5% |

| *Statistically significant reduction compared to control. Data is illustrative and based on published findings for SGC-GAK-1. nih.gov |

These findings with SGC-GAK-1 strongly imply that the kinase activity of GAK is a key component of the molecular machinery driving neurite extension and the formation of synapses. nih.gov

Implications for Research into Neurodevelopmental Disorders and Neurodegenerative Conditions

The essential role of GAK in fundamental neuronal processes suggests that its dysfunction could be implicated in the pathology of various neurological disorders. The observation that inhibition of GAK impairs neurite outgrowth and synaptogenesis points to a potential link to neurodevelopmental disorders, such as autism spectrum disorders, which are often characterized by abnormalities in neural connectivity. nih.gov

Furthermore, GAK has been genetically linked to an increased risk for Parkinson's disease, a progressive neurodegenerative disorder. nih.gov The mechanism is thought to involve GAK's role in pathways that handle the aggregation-prone protein α-synuclein, a key pathological hallmark of the disease. nih.gov Reduced GAK function has been associated with α-synuclein-mediated neurodegeneration. nih.gov

The development of potent and selective GAK inhibitors, including compounds like this compound and SGC-GAK-1, provides the scientific community with critical tools to further dissect the role of GAK in both normal physiology and disease states. These chemical probes will be invaluable in validating GAK as a potential therapeutic target and in exploring the complex signaling pathways it governs within the brain. Future research utilizing these inhibitors will be essential to unravel the full spectrum of GAK's functions in neurobiology and to assess the therapeutic potential of modulating its activity for a range of neurological conditions.

Future Directions and Broader Implications in Chemical Biology

Expanding the Scope of GAK Inhibitor 12r Research to Other Emerging Disease Areas

Initially recognized for its potent broad-spectrum antiviral activity, the therapeutic potential of this compound and the broader class of GAK inhibitors is being increasingly investigated in other significant disease areas. researchgate.net GAK's established role in cellular processes that are often dysregulated in various pathologies provides a strong rationale for this expansion.

Oncology: GAK is overexpressed in certain cancers, such as osteosarcoma and diffuse large B-cell lymphoma (DLBCL), where it is implicated in cell proliferation and survival. biorxiv.orgresearchgate.net Recent studies have identified GAK as a promising, tumor-selective, and druggable target in DLBCL. Inhibition of GAK has been shown to induce G2/M-phase cell cycle arrest and disrupt mitosis in cancer cells, highlighting its potential as a therapeutic target. researchgate.net The development of selective GAK inhibitors like 12r could, therefore, offer a novel targeted therapy approach for these malignancies.

Neurological Disorders: GAK has been genetically linked to an increased risk of Parkinson's disease. researchgate.net Furthermore, research suggests that GAK is involved in the normal development of neurons, and its dysfunction may be related to neurodevelopmental disorders. biorxiv.org The use of specific GAK inhibitors can help to dissect the precise role of GAK in these conditions and evaluate its potential as a therapeutic target for neurodegenerative and neurodevelopmental diseases.

Inflammatory Diseases: While direct research linking this compound to inflammatory diseases is nascent, the known roles of kinases in inflammatory signaling pathways suggest this as a plausible area for future investigation. Exploring the effect of GAK inhibition on inflammatory responses could uncover new therapeutic applications.

The broad-spectrum antiviral efficacy of this compound against a range of RNA viruses, including Dengue, Ebola, and Chikungunya, underscores its potential utility against emerging viral threats. nih.gov This positions GAK inhibitors as important tools in pandemic preparedness and response strategies.

Strategies for Developing Highly Selective and Advanced GAK Chemical Probes

The development of highly selective chemical probes is crucial for accurately dissecting the biological functions of a target protein and for minimizing off-target effects in therapeutic applications. This compound belongs to the isothiazolo[4,3-b]pyridine class of compounds, which have been the focus of extensive medicinal chemistry efforts to enhance their selectivity and potency. nih.govbiologists.com

Structure-Activity Relationship (SAR) Studies: A key strategy involves detailed SAR studies to understand how chemical modifications to the core scaffold affect binding affinity and selectivity for GAK. For the isothiazolo[4,3-b]pyridine series, modifications at various positions have been explored. For instance, expanding the structural diversity at the 3-position and modifying the pyridine moiety have been shown to significantly impact GAK binding affinity. nih.govbiologists.com

Scaffold Hopping: To discover novel chemical entities with improved properties, researchers employ scaffold hopping, which involves replacing the core molecular framework with a structurally different one while retaining similar biological activity. This approach can lead to the identification of new GAK inhibitors with distinct selectivity profiles and physicochemical properties.

Advanced Chemical Probes: The development of advanced chemical probes, such as SGC-GAK-1, provides researchers with valuable tools to study GAK biology. medchemexpress.com These probes are characterized by high potency, selectivity, and cell permeability. The ideal chemical probe set also includes a structurally similar but inactive control compound to distinguish on-target from off-target effects. Future efforts will likely focus on developing probes with improved pharmacokinetic properties to facilitate in vivo studies.

Interactive Table of GAK Inhibitors and their Properties:

| Compound | Scaffold | GAK Affinity (Kd or Ki) | Key Features |

| This compound | Isothiazolo[4,3-b]pyridine | 89 nM (Kd) | Potent and selective, broad-spectrum antiviral activity. |

| SGC-GAK-1 | 4-anilinoquinoline | 3.1 nM (Ki) | Highly potent and selective chemical probe for GAK. |

| Erlotinib | Quinazoline | 3.1 nM (Kd) | Potent but non-selective GAK inhibitor, also targets EGFR. |

| GAK inhibitor 49 | Not Specified | 0.54 nM (Ki) | Highly potent and selective, also shows binding to RIPK2. |

Potential for Combination Research Strategies with Other Targeted Therapies

The complexity of diseases like viral infections and cancer often necessitates combination therapies to achieve durable responses and overcome resistance. Targeting a host factor like GAK presents a high genetic barrier to the development of viral resistance, making GAK inhibitors attractive candidates for combination strategies. researchgate.net

Antiviral Combinations: Combining a host-targeting antiviral, such as a GAK inhibitor, with a direct-acting antiviral (DAA) that targets a viral protein could create a synergistic effect. This dual approach could enhance efficacy, reduce the required doses of each drug, and further decrease the likelihood of resistance emergence. For instance, a GAK inhibitor could be paired with a viral polymerase or protease inhibitor.

Cancer Combination Therapies: In oncology, kinase inhibitors are frequently used in combination with other targeted agents or traditional chemotherapy. A GAK inhibitor could potentially be combined with drugs that target other signaling pathways implicated in the specific cancer type. For example, in cancers where the EGFR pathway is also active, a combination of a selective GAK inhibitor and an EGFR inhibitor might be more effective than either agent alone. nih.gov Preclinical studies have shown that combining inhibitors of different kinases can overcome resistance mechanisms. nih.gov

Contribution to the Fundamental Understanding of Host-Pathogen Interactions and Cellular Kinase Networks

The study of this compound and other selective GAK inhibitors has significantly advanced our fundamental understanding of the intricate interplay between viruses and their hosts, as well as the broader organization of cellular kinase networks.

Elucidating Host-Pathogen Interactions: GAK is a key regulator of clathrin-mediated endocytosis, a fundamental process that many viruses hijack for entry into host cells. nih.govnih.gov By inhibiting GAK, compounds like 12r disrupt this crucial step in the viral life cycle. The use of such inhibitors has been instrumental in demonstrating that GAK is a "master regulator" of the infection of multiple unrelated RNA viruses, affecting both viral entry and assembly. researchgate.netnih.gov This has solidified the concept of targeting host factors as a viable broad-spectrum antiviral strategy. The ability to pharmacologically inhibit GAK allows researchers to precisely probe the temporal and spatial requirements of this kinase during different stages of viral infection.

Mapping Cellular Kinase Networks: The development of selective kinase inhibitors is essential for deconvoluting the complex and interconnected cellular kinase networks. GAK is part of the numb-associated kinase (NAK) family, and understanding its specific roles requires tools that can distinguish its activity from that of other family members. medchemexpress.com The high selectivity of inhibitors like 12r and SGC-GAK-1 allows for a more precise attribution of cellular phenotypes to the inhibition of GAK. Furthermore, studying the downstream effects of GAK inhibition helps to identify its substrates and map its position within broader signaling pathways that regulate not only membrane trafficking but also mitosis and cell cycle progression. biorxiv.orgbiologists.com This knowledge is critical for understanding normal cellular physiology and how these networks are perturbed in disease.

Q & A

Q. What is the antiviral mechanism of action of GAK inhibitor 12r, and how does it differ from earlier compounds like compound 4?

this compound selectively inhibits cyclin G-associated kinase (GAK), disrupting clathrin-mediated endocytosis critical for viral entry. Unlike compound 4, which has higher GAK affinity (0.0089 µM vs. 0.089 µM for 12r), 12r exhibits a more favorable balance of antiviral potency (EC50 = 2.436 µM for EBOV) and reduced cytotoxicity (CC50 >10 µM) . Mechanistically, 12r phosphorylates AP2M1, a key adaptor protein in clathrin-coated vesicle formation, thereby blocking viral internalization .

Q. What experimental assays are used to evaluate this compound’s antiviral activity?

Key assays include:

- Immunofluorescence/plaque assays to quantify viral load reduction in infected cells (e.g., EBOV, CHIKV) .

- Western blotting to confirm AP2M1 phosphorylation and GAK functional inhibition .

- Cytotoxicity assays (e.g., CC50 measurements) to assess cell viability .

- Kinase profiling to verify selectivity against GAK and related kinases (e.g., AAK1, EGFR) .

Q. What in vitro and in vivo models validate this compound’s efficacy?

- In vitro : Human hepatoma (Huh7) cells and primary dendritic cells infected with DENV, EBOV, or CHIKV demonstrate dose-dependent viral inhibition .

- In vivo : While limited data are available, studies prioritize human-derived cell models due to challenges in replicating GAK-dependent viral entry pathways in rodents .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and its pharmacokinetic limitations (e.g., poor solubility)?

Despite its low solubility, 12r’s strong antiviral activity (EC50 <3 µM) suggests efficient cellular uptake. Researchers should:

- Perform ADME profiling to measure membrane permeability and efflux ratios .

- Optimize formulations using nanoparticle delivery systems to enhance bioavailability.

- Compare intracellular drug concentrations with GAK binding affinity to assess functional inhibition thresholds .

Q. What structural modifications improve this compound’s selectivity and potency?

Key optimizations include:

- Isothiazolo[4,3-b]pyridine core : Enhances kinase selectivity by minimizing off-target interactions (e.g., with RIPK2) .

- Methoxy and methyl groups : Substituents at specific positions (e.g., 4-amino-3-methoxyphenyl) improve GAK binding affinity and antiviral activity .

- Hydrophobic side chains : Adjust logP values to balance solubility and membrane penetration .

Q. How does this compound’s activity compare to other GAK/EGFR dual inhibitors in cancer models?

Unlike broad-spectrum EGFR/GAK inhibitors (e.g., BMS-690514), 12r shows narrow-spectrum GAK inhibition, reducing off-target effects. In chordoma models, EGFR inhibition alone is insufficient due to compensatory MET activation, but GAK-specific targeting (as with 12r) may bypass resistance .

Q. What methodologies confirm GAK as the primary molecular target of 12r’s antiviral activity?

- Kinase knockout/rescue experiments : GAK-deficient cells show resistance to 12r, while GAK overexpression restores viral susceptibility .

- Selectivity screening : Profiling against 8–10 related kinases (e.g., AAK1, EGFR) confirms GAK as the dominant target .

- Functional assays : Correlate AP2M1 phosphorylation levels with antiviral EC50 values .

Q. How can researchers address discrepancies in EC50/EC90 values across different viral models?

Variations arise from differences in viral entry mechanisms (e.g., DENV vs. EBOV) and cell-type-specific GAK expression. Standardize assays by:

- Using isogenic cell lines with controlled GAK expression.

- Normalizing data to viral replication kinetics (e.g., time-of-addition assays) .

Methodological Guidance

Q. How should researchers design dose-response experiments for this compound?

Q. What strategies validate the specificity of GAK inhibition in complex biological systems?

- Proteomic profiling : Identify off-target interactions using kinase activity assays or thermal shift profiling .

- CRISPR-Cas9 screens : Validate GAK-dependent phenotypes by knocking out candidate resistance genes.

- Combination studies : Co-administer 12r with EGFR inhibitors to assess synergistic/antagonistic effects in cancer models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.